tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate
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Overview
Description
This compound is a carbamate, which is an organic compound derived from carbamic acid. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It also has a bromine atom attached to the pyridine ring, and a tert-butoxy group attached to the carbamate functionality .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a brominating agent to introduce the bromine atom. The carbamate functionality could be introduced through a reaction with a suitable isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a bromine atom, and a carbamate functionality. The tert-butoxy group would add steric bulk to the molecule .Chemical Reactions Analysis
As a brominated compound, it could potentially undergo various substitution reactions. The carbamate functionality could also undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom could increase its density and boiling point compared to similar compounds without a halogen .Scientific Research Applications
Structural Analysis and Crystallography
tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate is part of a family of compounds with structural significance in crystallography. It contributes to the understanding of isomorphous crystal structures, specifically through the study of chlorodiacetylene and iododiacetylene derivatives. These compounds, including tert-butyl variants, display interactions in crystals via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, highlighting the dual bonding nature in molecular structures (Baillargeon et al., 2017).
Synthetic Chemistry and Catalysis
In synthetic chemistry, the compound has been utilized in the preparation of various organic structures, demonstrating its role in facilitating diverse chemical transformations. For instance, the compound's reactivity was exploited in the synthesis of thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles through Pd-catalyzed cyclization, showcasing its utility in constructing complex heterocyclic systems (Brugier et al., 2001). Additionally, its role in the regioselective deprotection and acylation of protected polyamides further underscores its importance in precise synthetic manipulations, particularly in the synthesis of polyamides with independently removable protecting groups (Pak & Hesse, 1998).
Antimicrobial Research
The compound has found applications in antimicrobial research, where derivatives of tert-butyl carbazate have been synthesized and evaluated for their antimicrobial activities. This research contributes to the development of new antimicrobial agents and expands the understanding of the structure-activity relationships in this domain (Ghoneim & Mohamed, 2013).
Organic Syntheses and Reactions
Its utility is further extended to organic syntheses, where it serves as a building block in various synthetic routes. For instance, its involvement in the preparation and Diels-Alder reaction of amido substituted furans demonstrates its versatility in facilitating cycloaddition reactions and the synthesis of cyclic compounds (Padwa et al., 2003).
Catalysis and Selective Transformations
Moreover, the compound plays a role in catalysis, as seen in the efficient N-tert-butoxycarbonylation of amines catalyzed by indium(III) halides. This highlights its significance in chemoselective transformations, facilitating the production of N-tert-butyl-carbamates from various amines under mild conditions, which is crucial for the synthesis of protected amines in organic chemistry (Chankeshwara & Chakraborti, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(2-bromopyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-8-7-9-17-11(10)16/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJQXBQYBGAGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(N=CC=C1)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate |
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